4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine
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Overview
Description
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine is a complex organic compound that combines structural elements from fluorene, indole, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorenyl and indole derivatives, followed by their coupling with piperazine.
Fluorenyl Derivative Preparation: The fluorenyl moiety can be synthesized through Friedel-Crafts acylation of fluorene, followed by reduction and functional group modifications.
Indole Derivative Preparation: Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the condensation of the fluorenyl and indole derivatives with piperazine under specific conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imine bond (C=N) in the indole moiety, converting it to an amine (C-NH).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethylamine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent
Industry
In the materials science industry, the compound’s structural properties could be utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine exerts its effects is likely related to its ability to interact with biological macromolecules. The indole moiety can engage in π-π stacking interactions and hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(9H-fluoren-9-yl)piperazin-1-carboxaldehyde: Similar in structure but lacks the indole moiety.
N-(9H-fluoren-9-ylidene)piperazine: Contains the fluorenyl and piperazine moieties but lacks the indole component.
Indole-3-carboxaldehyde: Contains the indole moiety but lacks the fluorenyl and piperazine components.
Uniqueness
4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine is unique due to the combination of fluorenyl, indole, and piperazine moieties in a single molecule
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C26H24N4 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C26H24N4/c1-3-10-23-21(8-1)22-9-2-4-11-24(22)26(23)29-13-15-30(16-14-29)28-18-19-17-27-25-12-6-5-7-20(19)25/h1-12,17-18,26-27H,13-16H2/b28-18+ |
InChI Key |
CTKVQQDTOWYBLG-MTDXEUNCSA-N |
Isomeric SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)/N=C/C5=CNC6=CC=CC=C65 |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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